molecular formula C9H11ClN2O2 B1396948 N-(2-amino-5-chloro-4-methoxyphenyl)acetamide CAS No. 857553-74-3

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide

Cat. No.: B1396948
CAS No.: 857553-74-3
M. Wt: 214.65 g/mol
InChI Key: IGMIRDGDTCDZST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-amino-5-chloro-4-methoxyphenyl)acetamide” can be inferred from its name. It likely contains an acetamide group (CH3CONH2) attached to a phenyl ring, which is further substituted with an amino group (NH2), a chloro group (Cl), and a methoxy group (OCH3) .

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Research into N-(2-amino-5-chloro-4-methoxyphenyl)acetamide, and related compounds has primarily focused on their environmental presence, degradation processes, and potential toxic effects. For instance, a study highlighted the advanced oxidation processes (AOPs) used for the degradation of acetaminophen, a compound related to this compound, in water sources. This research detailed the by-products formed during degradation and their biotoxicity, emphasizing the environmental implications of these substances (Qutob et al., 2022).

Carcinogenic Evaluation of Analogs

Another aspect of scientific interest is the evaluation of structural analogs of carcinogens. A study synthesized and evaluated thiophene analogs of benzidine and 4-aminobiphenyl, which are structurally related to this compound, for their potential carcinogenicity. This research provided insights into the structural activity relationships and potential health risks of such compounds (Ashby et al., 1978).

Novel Mechanisms of Action in Analgesia

Studies on acetaminophen, a closely related compound, have explored novel mechanisms of action in analgesia, shedding light on potential therapeutic pathways that could be relevant to this compound. Research has investigated the complex metabolism of acetaminophen and its analgesic mechanisms, including its transformation into N-acylphenolamine (AM404) and its effects on various receptors in the brain and spinal cord (Ohashi & Kohno, 2020).

Environmental Protection through Adsorptive Elimination

The environmental impact of acetaminophen has also been a significant area of research, with studies focusing on its adsorptive elimination from water. Such research is crucial for understanding how to mitigate the environmental presence of similar compounds, including this compound, and their potential toxic effects on ecosystems (Igwegbe et al., 2021).

Molecular Pathogenesis and Treatment Options for Liver Injury

The molecular pathogenesis of acetaminophen-induced liver injury and potential treatment options have been extensively studied. These insights are pivotal for understanding the hepatotoxic potential of related compounds, including this compound, and for developing strategies to mitigate such adverse effects (Cai et al., 2022).

Properties

IUPAC Name

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-5(13)12-8-3-6(10)9(14-2)4-7(8)11/h3-4H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMIRDGDTCDZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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